BenchChemオンラインストアへようこそ!

RWJ-67657

Kinase Selectivity Signal Transduction Inflammation

RWJ-67657 (also known as JNJ is a synthetic small-molecule inhibitor belonging to the class of p38 mitogen-activated protein kinase (MAPK) inhibitors. It demonstrates potent, selective inhibition of the p38α and p38β MAPK isoforms with IC50 values of 1 μM and 11 μM, respectively, and exhibits no significant activity against the p38γ or p38δ isoforms.

Molecular Formula C27H24FN3O
Molecular Weight 425.5 g/mol
CAS No. 215303-72-3
Cat. No. B1683780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRWJ-67657
CAS215303-72-3
Synonyms4-(4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl)-3-butyn-1-ol
RWJ 67657
RWJ-67657
Molecular FormulaC27H24FN3O
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN2C(=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C#CCCO
InChIInChI=1S/C27H24FN3O/c28-24-13-11-22(12-14-24)26-27(23-15-17-29-18-16-23)31(25(30-26)10-4-5-20-32)19-6-9-21-7-2-1-3-8-21/h1-3,7-8,11-18,32H,5-6,9,19-20H2
InChIKeyQSUSKMBNZQHHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RWJ-67657 (CAS 215303-72-3): A Selective, Orally Active p38α/β MAPK Inhibitor for Inflammation and Oncology Research


RWJ-67657 (also known as JNJ 3026582) is a synthetic small-molecule inhibitor belonging to the class of p38 mitogen-activated protein kinase (MAPK) inhibitors. It demonstrates potent, selective inhibition of the p38α and p38β MAPK isoforms with IC50 values of 1 μM and 11 μM, respectively, and exhibits no significant activity against the p38γ or p38δ isoforms [1]. This compound has been characterized as orally active in multiple preclinical models and has undergone first-in-human pharmacokinetic and pharmacodynamic evaluation, confirming its translational relevance [2]. Its primary utility lies in probing p38 MAPK-dependent signaling pathways in inflammation, oncology, and infectious disease research.

Why Generic p38 MAPK Inhibitors Cannot Substitute for RWJ-67657 in Key Assays


Substituting RWJ-67657 with other p38 MAPK inhibitors, even those within the same chemical class, introduces significant experimental variability due to differences in isoform selectivity, cellular potency, off-target kinase profiles, and pharmacokinetic behavior. For instance, while SB203580 serves as a historical benchmark p38 inhibitor, it exhibits lower cellular potency (approximately 10-fold less) and a distinct off-target inhibition profile, including activity against tyrosine kinases like p56lck and c-src, which RWJ-67657 lacks [1]. Conversely, more modern inhibitors like BIRB-796 (Doramapimod) are pan-p38 inhibitors with activity against p38γ and p38δ, whereas RWJ-67657's selectivity for only the α and β isoforms allows for more precise pathway dissection [2]. Furthermore, RWJ-67657's characterized human pharmacokinetics, including its rapid absorption (tmax = 0.6-2.5 h) and defined ex vivo cytokine inhibition IC50s, provide a level of in vivo correlation that is not available for many research-grade p38 inhibitors [3]. Therefore, experimental outcomes, particularly those involving cellular cytokine release or in vivo efficacy, are not directly comparable or reproducible when substituting RWJ-67657 with a generic alternative.

Quantitative Differentiation of RWJ-67657: A Comparative Evidence Guide for Scientific Procurement


RWJ-67657 vs. BIRB-796: Distinct Isoform Selectivity Profiles Define Different Research Applications

RWJ-67657 selectively inhibits p38α (IC50 = 1 μM) and p38β (IC50 = 11 μM) while exhibiting no activity against p38γ or p38δ [1]. In contrast, BIRB-796 (Doramapimod) is a pan-p38 inhibitor with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ) [2]. This difference in isoform coverage makes RWJ-67657 a more specific tool for dissecting signaling pathways that are exclusively dependent on p38α/β, whereas BIRB-796's broader activity may confound results by inhibiting p38γ/δ-mediated processes.

Kinase Selectivity Signal Transduction Inflammation Drug Discovery

RWJ-67657 vs. SB203580: 10-Fold Greater Cellular Potency and Enhanced Kinase Selectivity

In head-to-head comparisons within p38-dependent cellular assays, RWJ-67657 demonstrated approximately 10-fold greater potency than the classic p38 inhibitor SB203580 [1]. For example, in a T-cell proliferation assay, RWJ-67657 exhibited an IC50 range of 0.5-4 nM, whereas SB203580 showed an IC50 range of 10-80 nM [2]. Furthermore, SB203580 exhibited significant off-target inhibition of the tyrosine kinases p56lck and c-src (IC50 = 5 μM), an activity not observed with RWJ-67657 [1].

Cellular Potency Kinase Selectivity TNF-α Inhibition Immunology

RWJ-67657 in Human Whole Blood: Ex Vivo Cytokine Inhibition Potency Informs In Vivo Dosing

In a first-in-human study, ex vivo stimulation of peripheral blood mononuclear cells (PBMCs) from subjects dosed with RWJ-67657 revealed concentration-dependent inhibition of key inflammatory cytokines. The mean IC50 values for inhibition of TNF-α, IL-8, and IL-6 production were 0.18 μM, 0.04 μM, and 0.43 μM, respectively [1]. At a single oral dose of 20 mg/kg, median inhibition of these cytokines exceeded 85% [1]. This ex vivo pharmacodynamic profile, which is directly linked to human exposure, provides a unique benchmark for selecting doses in preclinical models aiming for translational relevance.

Pharmacodynamics Cytokine Inhibition Ex Vivo Assay Clinical Translation

RWJ-67657 Demonstrates Oral Efficacy in Preclinical Inflammation Models at Defined Doses

RWJ-67657 exhibits robust oral activity in multiple in vivo inflammation models. In lipopolysaccharide (LPS)-challenged mice, a single oral dose of 50 mg/kg resulted in 87% inhibition of TNF-α production. In a rat model, a 25 mg/kg oral dose achieved 91% inhibition of TNF-α production [1]. These data confirm the compound's oral bioavailability and systemic target engagement in rodents, providing a clear, quantitative benchmark for designing efficacy studies in similar models.

In Vivo Efficacy Oral Bioavailability TNF-α Inflammation

RWJ-67657 Suppresses Tumor Growth in Endocrine-Resistant Breast Cancer Xenografts

In MDA-MB-361 tamoxifen-resistant breast cancer xenograft models, treatment with RWJ-67657 significantly decreased tumor growth both in the presence and absence of estrogen [1]. This in vivo anti-tumor activity was associated with decreased phosphorylation of p38 in tumor tissue, leading to reduced transcription of downstream targets such as Fra-1 and the progesterone receptor [1]. This demonstrates a specific application of RWJ-67657 in a clinically relevant model of endocrine therapy resistance, a context where other p38 inhibitors may not have been similarly validated.

Oncology Breast Cancer Xenograft Model Drug Resistance

RWJ-67657 Inhibits HIV-1 Replication Independent of Viral Entry Coreceptor Usage

RWJ-67657 effectively inhibited HIV-1 replication in both T-cell and monocyte cell lines, irrespective of the coreceptor (CCR5 or CXCR4) used by the virus for cell entry [1]. Notably, the compound also suppressed replication of reverse transcriptase and protease inhibitor-resistant escape mutant viruses [1]. By targeting the host cell p38 MAPK pathway rather than viral enzymes, RWJ-67657 offers a distinct mechanism that may circumvent common viral resistance mutations. This host-targeted approach is not a universal property of all p38 inhibitors and represents a specific, validated application for RWJ-67657.

Virology HIV Host-Targeted Antiviral Infectious Disease

Optimal Research and Industrial Application Scenarios for RWJ-67657 Based on Quantitative Evidence


Preclinical Inflammation and Autoimmune Disease Modeling

RWJ-67657 is ideally suited for in vivo studies of acute and chronic inflammation, such as rheumatoid arthritis, inflammatory bowel disease, or endotoxemia. Its defined oral efficacy in suppressing TNF-α production in mice (87% at 50 mg/kg) and rats (91% at 25 mg/kg) provides a clear dosing benchmark for achieving robust target engagement in rodent models [1]. Researchers can confidently design studies to assess the role of p38α/β signaling in disease progression, leveraging the compound's well-characterized in vivo pharmacodynamics.

Investigating p38 MAPK Signaling in Endocrine-Resistant Breast Cancer

For oncology research programs focused on overcoming tamoxifen resistance, RWJ-67657 offers a validated tool. Its demonstrated ability to suppress tumor growth in MDA-MB-361 tamoxifen-resistant breast cancer xenografts, accompanied by evidence of on-target p38 pathway inhibition in vivo (reduced phospho-p38 and downstream gene transcription), makes it a preferred candidate for further exploration of p38 as a therapeutic target in this specific, high-need cancer subtype [2].

Host-Targeted Antiviral Research for HIV-1

Investigators studying host-pathogen interactions or developing novel antiviral strategies against HIV-1 should consider RWJ-67657. Its unique ability to inhibit HIV-1 replication by targeting the host p38 MAPK pathway, including against drug-resistant viral strains, positions it as a valuable tool for probing the role of cellular kinases in the viral life cycle and for exploring host-targeted combination therapies [3].

Ex Vivo Pharmacodynamic Studies for Translational Research

RWJ-67657 is a powerful reagent for ex vivo studies aiming to bridge in vitro findings to in vivo and clinical settings. The availability of human ex vivo IC50 values for TNF-α (0.18 μM), IL-8 (0.04 μM), and IL-6 (0.43 μM) inhibition in PBMCs provides a critical reference for calibrating doses in animal models and interpreting target engagement data from clinical or preclinical samples [4]. This makes it an essential compound for translational pharmacodynamic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for RWJ-67657

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.